molecular formula C16H13ClN2OS2 B11091379 2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

Cat. No.: B11091379
M. Wt: 348.9 g/mol
InChI Key: YRIVGHHLQLBJGB-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse applications in medicinal chemistry and material science. The compound features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Thiophene derivatives are known for their wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer activities .

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide can be achieved through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to optimize yield and purity.

Chemical Reactions Analysis

2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s cyano and carbonyl functions enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of the compound can participate in condensation and substitution reactions. Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various amines. Major products formed from these reactions include N-substituted cyanoacetamide derivatives and other heterocyclic compounds .

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide has significant applications in scientific research, particularly in medicinal chemistry. The compound’s thiophene ring is known for its therapeutic properties, making it a valuable scaffold for drug development. It has been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer activities . Researchers are interested in synthesizing and characterizing novel thiophene derivatives with wider therapeutic activity to develop more effective pharmacological agents .

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and cyanoacetamide moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, and other proteins involved in various physiological processes, leading to its therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and therapeutic area being investigated .

Comparison with Similar Compounds

2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide can be compared with other similar compounds, such as 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide and 3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one . These compounds share structural similarities, such as the presence of a thiophene ring and cyanoacetamide moiety. each compound has unique substituents and structural features that contribute to its distinct biological activity and therapeutic potential.

Properties

Molecular Formula

C16H13ClN2OS2

Molecular Weight

348.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

InChI

InChI=1S/C16H13ClN2OS2/c17-10-4-6-11(7-5-10)21-9-15(20)19-16-13(8-18)12-2-1-3-14(12)22-16/h4-7H,1-3,9H2,(H,19,20)

InChI Key

YRIVGHHLQLBJGB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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